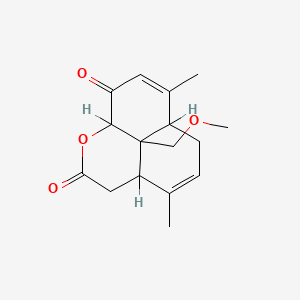![molecular formula C30H44Cl2N4O2 B14164899 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline CAS No. 731835-79-3](/img/structure/B14164899.png)
3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dichloroaniline in an alkaline medium to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with octadecylamine to introduce the long alkyl chain, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the diazotization and coupling reactions, which improves yield and reduces reaction time. Additionally, the use of catalysts and optimized reaction conditions ensures high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,5-dichloro-4-[(4-aminophenyl)diazenyl]-N-octadecylaniline.
Oxidation: Azoxy derivatives.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has several scientific research applications:
Chemistry: Used as a model compound in the study of azo dye chemistry and reactions.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Widely used as a dye in textiles, inks, and paints due to its stability and color properties.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can intercalate into DNA, disrupting normal cellular processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-[(4-aminophenyl)diazenyl]-N-octadecylaniline: Similar structure but with an amino group instead of a nitro group.
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-dodecylaniline: Similar structure but with a shorter alkyl chain.
Uniqueness
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is unique due to its specific combination of functional groups and long alkyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and vibrant color.
Propiedades
Número CAS |
731835-79-3 |
|---|---|
Fórmula molecular |
C30H44Cl2N4O2 |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline |
InChI |
InChI=1S/C30H44Cl2N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-26-23-28(31)30(29(32)24-26)35-34-25-18-20-27(21-19-25)36(37)38/h18-21,23-24,33H,2-17,22H2,1H3 |
Clave InChI |
JWUWFIORXPMGHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C(=C1)Cl)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
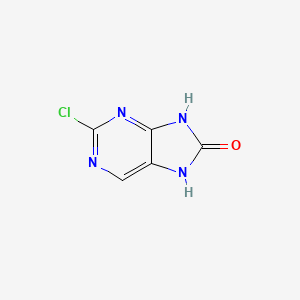
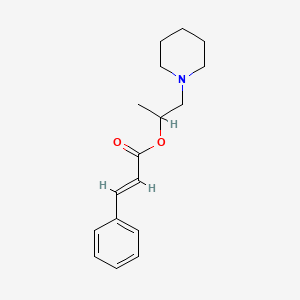
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

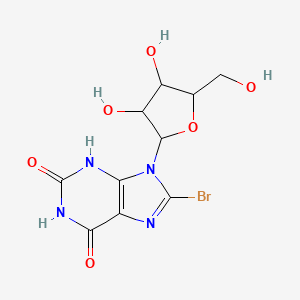
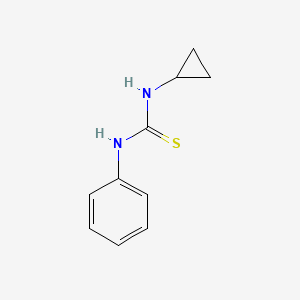
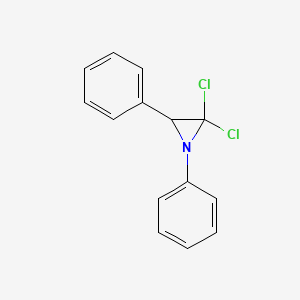
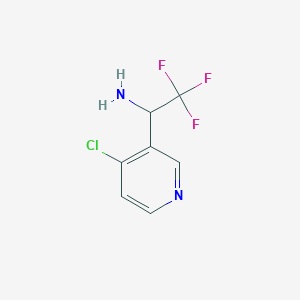
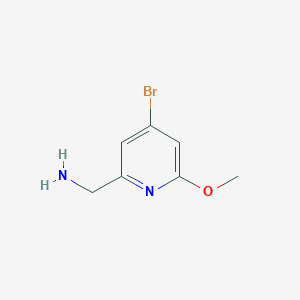
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
